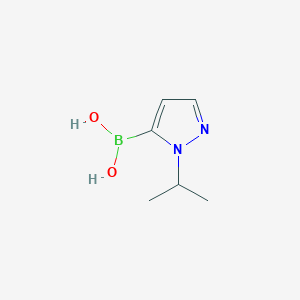

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOGZHKBNANKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a versatile boronic acid moiety on a substituted pyrazole scaffold. The pyrazole ring is a prevalent motif in numerous biologically active compounds, and the boronic acid group serves as a crucial handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on practical experimental details for researchers in drug development and related disciplines.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature, as it is often generated in situ from its more stable pinacol ester precursor for immediate use in subsequent reactions. The pinacol ester serves to protect the boronic acid from dehydration to boroxines and other degradation pathways. Below is a summary of the known properties of the boronic acid and its widely used pinacol ester.

Table 1: Physicochemical Properties

| Property | This compound | This compound, pinacol ester |

| CAS Number | 839714-33-9[2] | 1282518-60-8[3] |

| Chemical Formula | C₆H₁₁BN₂O₂[4] | C₁₂H₂₁BN₂O₂[5] |

| Molecular Weight | 153.97 g/mol [4] | 236.12 g/mol [5] |

| Appearance | Solid[4] | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 327.3 ± 15.0 °C (Predicted)[5] |

| Density | Data not available | 1.03 ± 0.1 g/cm³ (Predicted)[5] |

| Solubility | Data not available | Data not available |

Synthesis

This compound is typically prepared from its pinacol ester, which is synthesized in a multi-step process.

Synthesis of this compound, pinacol ester

A common synthetic route involves the deprotonation of 1-isopropyl-1H-pyrazole with a strong base, followed by reaction with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[6]

Experimental Protocol:

-

Deprotonation: To a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -60 °C under a nitrogen atmosphere, n-butyllithium (1.09 eq, 2.5 M in hexanes) is added dropwise, ensuring the temperature does not exceed -45 °C. The reaction mixture is stirred for 2 hours at this temperature.[6]

-

Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.09 eq) is then added dropwise, maintaining the temperature below -35 °C.[6] The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by crystallization from n-hexane at -20 °C to afford this compound, pinacol ester as a solid with a reported yield of 77% and purity of 99.3%.[6]

Caption: Synthesis workflow for the pinacol ester.

Hydrolysis of the Pinacol Ester to the Boronic Acid

The conversion of the pinacol ester to the free boronic acid can be achieved through hydrolysis, often under acidic or basic conditions, or by transesterification. A general method involves stirring the pinacol ester with silica gel in methanol.

Experimental Protocol:

-

The this compound, pinacol ester is dissolved in methanol.

-

Silica gel is added to the solution.

-

The mixture is stirred at room temperature for 24 hours.

-

The silica gel is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be used directly or purified by column chromatography.

Spectroscopic Data

Table 2: Expected Spectroscopic Features

| Technique | Expected Features for this compound |

| ¹H NMR | - Resonances for the pyrazole ring protons. - A septet and a doublet for the isopropyl group protons. - A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the pyrazole ring carbons. - Resonances for the isopropyl group carbons. - The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. |

| IR | - A broad O-H stretching band around 3200-3600 cm⁻¹ for the boronic acid. - B-O stretching vibrations around 1300-1400 cm⁻¹. - C-H stretching and bending vibrations for the alkyl and aromatic groups. |

| MS (ESI) | - An [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound. |

Chemical Reactivity and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals and complex organic molecules.[1]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, the boronic acid (or its pinacol ester) is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

General Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent: A suitable solvent system, such as a mixture of 1,4-dioxane and water, toluene, or DMF, is added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Caption: Key components of the Suzuki-Miyaura coupling.

Applications in Drug Discovery

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[7] The ability to readily introduce this scaffold into diverse molecular architectures via the Suzuki-Miyaura coupling makes this compound a valuable tool for drug discovery and development. Derivatives of pyrazole boronic acids are investigated for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases.

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing molecules has been shown to interact with numerous biological targets. The logical workflow for identifying potential biological activity involves synthesizing a library of compounds through Suzuki-Miyaura coupling and then screening them against various biological targets.

References

- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 2. 1-Isopropylpyrazole-5-boronicAcid; 1-ISOPROPYL-1H-PYRAZOLE-5-BORONIC ACID; 2-isopropyl-2H-pyrazole-3-boronic acid | Chemrio [chemrio.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. americanelements.com [americanelements.com]

- 7. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid

This technical guide provides a comprehensive overview of the synthesis of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the pinacol ester intermediate followed by its deprotection to yield the final boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis commences with the regioselective lithiation of 1-isopropyl-1H-pyrazole, which is then quenched with an electrophilic boron source to form the corresponding boronate ester. The pinacol ester is a stable, isolable intermediate that can be purified by crystallization. The final step involves the hydrolysis of the pinacol ester to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary steps of the synthesis.

Table 1: Synthesis of this compound, pinacol ester

| Parameter | Value | Reference |

| Starting Material | 1-Isopropyl-1H-pyrazole | [1] |

| Reagents | n-Butyllithium (2.5 M in hexanes) | [1] |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1][2] | |

| Tetrahydrofuran (THF) | [1] | |

| Saturated aqueous ammonium chloride | [1] | |

| Ethyl acetate | [1] | |

| n-Hexane | [1] | |

| Reaction Temperature | Lithiation: -60°C to -45°C | [1] |

| Borylation: below -35°C | [1] | |

| Crystallization: -20°C | [1] | |

| Reaction Time | Lithiation stirring: 2 hours | [1] |

| Crystallization stirring: 3 hours | [1] | |

| Yield | 77% | [1][2] |

| Purity | 99.3% | [1][2] |

Table 2: Hydrolysis of this compound, pinacol ester

| Parameter | Value | Reference |

| Starting Material | This compound, pinacol ester | [3] |

| Reagents | Methanol | [3] |

| Silica gel | [3] | |

| Reaction Temperature | Room temperature | [3] |

| Reaction Time | 24 hours | [3] |

| Purification | Column chromatography on silica gel | [3] |

Experimental Protocols

Step 1: Synthesis of this compound, pinacol ester

This protocol is adapted from a literature procedure.[1]

-

Reaction Setup: To a 20 L reaction flask, add 8500 mL of tetrahydrofuran and 1057 g (9.6 mol, 1.0 eq) of 1-isopropyl-1H-pyrazole under stirring.

-

Inert Atmosphere: Replace the atmosphere in the flask with nitrogen.

-

Cooling: Cool the reaction system to -60°C.

-

Lithiation: Add 4.2 L of 2.5 M n-butyllithium (10.5 mol, 1.09 eq) dropwise, ensuring the internal temperature does not exceed -45°C.

-

Stirring: After the addition of n-butyllithium is complete, stir the reaction mixture for 2 hours at -60°C.

-

Borylation: Add 1952 g of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.5 mol, 1.09 eq) dropwise, maintaining the reaction temperature below -35°C. Monitor the reaction progress by gas chromatography.

-

Quenching: Upon completion, add 5000 mL of saturated aqueous ammonium chloride solution to quench the reaction.

-

Solvent Removal: Heat the mixture to 40°C to evaporate the tetrahydrofuran under reduced pressure.

-

Extraction: Add 6000 mL of ethyl acetate and stir for 1 hour. Filter the mixture and wash the solid with ethyl acetate (3 x 2000 mL). Combine the organic phases.

-

Concentration: Heat the combined organic phases to 35°C and distill off the ethyl acetate under reduced pressure to obtain the crude product.

-

Crystallization: Add 2000 mL of n-hexane to the crude product and heat to 40°C to dissolve. Cool the solution to -20°C and stir for 3 hours to induce crystallization.

-

Isolation and Drying: Filter the solid product and dry it under vacuum to obtain this compound, pinacol ester.

Step 2: Synthesis of this compound

This is a general procedure for the hydrolysis of pinacol boronic esters.[3]

-

Reaction Setup: Dissolve the this compound, pinacol ester in methanol in a suitable flask.

-

Hydrolysis: Add silica gel to the solution.

-

Stirring: Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture to remove the silica gel.

-

Concentration: Evaporate the solvent from the filtrate to obtain the crude boronic acid.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid (CAS: 839714-33-9)

For Researchers, Scientists, and Drug Development Professionals

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its utility as a building block, primarily in palladium-catalyzed cross-coupling reactions, allows for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data.

Core Compound Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 839714-33-9 | [1][2] |

| Molecular Formula | C₆H₁₁BN₂O₂ | [1] |

| Molecular Weight | 153.97 g/mol | [1] |

| Physical Form | Solid | |

| Purity | >98% (typical) | [1] |

| SMILES | CC(C)n1nccc1B(O)O | [1] |

| InChI | 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| InChIKey | RWQOGZHKBNANKP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the formation of its pinacol ester derivative, followed by deprotection. The pinacol ester serves as a stable and easily purifiable intermediate.

Synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester

A common synthetic route involves the lithiation of 1-isopropyl-1H-pyrazole followed by reaction with an appropriate borate ester. A detailed experimental protocol for the synthesis of the pinacol ester is outlined in Chinese patent CN114181237A.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to a low temperature (typically -78 °C).

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled pyrazole solution. The reaction is typically stirred at this low temperature for a period to ensure complete deprotonation at the 5-position of the pyrazole ring.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol borate source) to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester.

Synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester

Caption: Synthetic workflow for the pinacol ester intermediate.

Deprotection to this compound

The pinacol ester can be deprotected to the corresponding boronic acid using various methods. A common and effective method involves transesterification with a diol that forms a less stable boronate ester, followed by hydrolysis, or by treatment with a mild acid.

General Experimental Protocol for Deprotection:

-

Reaction Setup: Dissolve the 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester in a suitable solvent system, such as a mixture of acetone and water or aqueous acid.

-

Hydrolysis: Add an acid, such as hydrochloric acid or another mineral acid, to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the pinacol ester.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The resulting crude boronic acid can be purified by recrystallization or precipitation to yield the final product. An alternative workup involves the use of a cation exchange resin to remove the diethanolamine in the transesterification method.[3]

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The pyrazole moiety is a common scaffold in many approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in key interactions with biological targets. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide (or triflate), providing a versatile method for constructing biaryl and heteroaryl-aryl structures. These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound, the aryl/heteroaryl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Role in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is a key component in numerous protein kinase inhibitors.[5] Kinases are a major class of drug targets in oncology and other diseases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, and the substituents on the ring can be tailored to occupy specific pockets in the ATP-binding site of kinases. The use of this compound allows for the introduction of the substituted pyrazole moiety into potential kinase inhibitor scaffolds.

For example, a hypothetical synthetic route towards a kinase inhibitor might involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized heterocyclic core, which is known to bind to the hinge region of a target kinase.

Hypothetical Kinase Inhibitor Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key building block for the synthesis of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the research and development of new medicines.

References

- 1. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

An In-Depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid for Researchers and Drug Development Professionals

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic organic compound increasingly recognized for its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its potential applications, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

This compound, with the CAS number 839714-33-9, is a white to off-white solid at room temperature. While exhaustive experimental data for all physical properties are not publicly available, the known characteristics are summarized below. For comparison, data for its commonly used synthetic precursor, the pinacol ester, is also included.

| Property | This compound | This compound, pinacol ester |

| CAS Number | 839714-33-9[1] | 1282518-60-8[2] |

| Molecular Formula | C₆H₁₁BN₂O₂[3] | C₁₂H₂₁BN₂O₂ |

| Molecular Weight | 153.98 g/mol [4] | 236.12 g/mol |

| Melting Point | Data not available | 36-44 °C |

| Boiling Point | Data not available | 327.3 ± 15.0 °C (Predicted) |

| Solubility | Soluble in organic solvents like methanol and ethyl acetate. Quantitative data not readily available. | Soluble in organic solvents like tetrahydrofuran, ethyl acetate, and n-hexane.[5] |

| pKa | Data not available. Estimated to be weakly acidic. | Not applicable. |

Synthesis and Reactivity

The primary route to obtaining this compound involves the synthesis of its pinacol ester, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound, pinacol ester

This two-step procedure starts from 1-isopropyl-1H-pyrazole.[5]

Step 1: Lithiation of 1-isopropyl-1H-pyrazole

-

To a solution of 1-isopropyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -60 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature below -45 °C.

-

Stir the resulting mixture at this temperature for a specified time to ensure complete lithiation.

Step 2: Borylation and Work-up

-

To the lithiated pyrazole solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, keeping the temperature below -35 °C.

-

After the addition is complete, allow the reaction to proceed until completion (monitoring by an appropriate technique like GC-MS is recommended).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent such as n-hexane to yield the desired pinacol ester.

Experimental Protocol: Hydrolysis of the Pinacol Ester to the Boronic Acid

A general method for the deprotection of pinacol boronate esters involves mild acidic hydrolysis.[6]

-

Dissolve the this compound, pinacol ester in a suitable solvent mixture, such as acetone and aqueous HCl.

-

Stir the reaction mixture at room temperature for a period sufficient to achieve complete hydrolysis (monitoring by TLC or LC-MS is recommended).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the crude boronic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

Key Chemical Reactions: The Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] This palladium-catalyzed cross-coupling reaction typically involves the reaction of the boronic acid with an aryl or vinyl halide.[7]

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol that can be adapted for specific substrates.

-

In a reaction vessel, combine this compound, the desired aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[8]

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture thoroughly (e.g., by bubbling argon or nitrogen through the solution) to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide combines general knowledge of arylboronic acid stability with available information for the target molecule to offer best-practice recommendations for its handling, storage, and use in research and development.

Compound Overview

This compound is a heterocyclic boronic acid derivative. The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and the boronic acid group makes it a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility as a building block in the synthesis of complex molecules for drug discovery and materials science underscores the importance of understanding its stability profile.[3][4]

Chemical Properties:

| Property | Value |

| CAS Number | 839714-33-9[5][6] |

| Molecular Formula | C₆H₁₁BN₂O₂[5] |

| Molecular Weight | 153.97 g/mol [5] |

| Appearance | Solid, often an off-white powder[7] |

Key Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways common to boronic acids: protodeboronation (hydrolysis) and oxidation.[8]

Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, yielding the corresponding pyrazole and boric acid. This process is often catalyzed by acidic or basic conditions and is exacerbated by the presence of moisture.[9]

Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[10] This degradation can be accelerated by exposure to air (oxygen) and certain metal ions.[11]

A visual representation of these degradation pathways is provided below.

Recommended Storage and Handling

To mitigate degradation and ensure the integrity of this compound, the following storage and handling conditions are recommended.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8°C) or Freezer (-20°C) for long-term storage.[12] | To minimize thermal degradation and slow down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[13] | To prevent hydrolysis (protodeboronation). The compound is moisture-sensitive.[13] |

| Light | Store in an opaque container to protect from light. | To prevent potential photolytic degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[13] | These can catalyze degradation pathways. |

Handling:

-

Handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

-

Use clean, dry spatulas and glassware.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[11][14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, dioxane).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid or a solution to UV and visible light.[14]

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or NMR, to quantify the remaining parent compound and detect degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the parent compound from its degradation products.

General Parameters:

-

Column: A reverse-phase C18 column is often suitable. To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.[15][16]

-

Mobile Phase: A gradient of acetonitrile and water is common. The use of a mobile phase without a pH modifier can help to reduce on-column hydrolysis.[15][16]

-

Detector: A UV detector is typically used. The detection wavelength should be optimized for this compound.

-

Sample Diluent: Use a non-aqueous, aprotic solvent like acetonitrile to prepare samples to minimize degradation before injection.[17]

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Workflow

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The stability and purity of the boronic acid are critical for the success of this reaction.

The efficiency of the transmetalation step, where the pyrazole group is transferred to the palladium catalyst, is highly dependent on the integrity of the boronic acid.[18] Degradation of the boronic acid will lead to lower yields of the desired coupled product.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its stability is a critical factor for its successful application. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this compound. The use of inert atmosphere, low-temperature storage, and protection from moisture and light are key to preserving its integrity. For quantitative stability assessment, forced degradation studies coupled with a validated stability-indicating HPLC method are recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and a key application of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. The content is tailored for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Core Physicochemical Data

This compound is a substituted pyrazole derivative containing a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily as building blocks in palladium-catalyzed cross-coupling reactions.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁BN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 153.97 g/mol | [2][3][4][6] |

| CAS Number | 839714-33-9 | [1][2] |

| Physical Form | Solid | [3][6] |

Synthetic Protocol: Synthesis of this compound Pinacol Ester

Boronic acids are often handled and stored as their more stable pinacol ester derivatives. The following is a representative experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester, a common precursor to the free boronic acid.

Reaction:

1-Isopropyl-1H-pyrazole reacts with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a strong base like n-butyllithium to yield the corresponding pinacol ester.

Experimental Procedure:

-

Preparation: To a reaction vessel containing 8500 mL of tetrahydrofuran, add 1057 g (9.6 mol) of 1-isopropyl-1H-pyrazole under stirring.

-

Cooling and Deprotonation: Purge the system with nitrogen and cool the reaction mixture to -60°C. Add 4.2 L of 2.5 M n-butyllithium (10.5 mol) dropwise, ensuring the temperature does not exceed -45°C. Stir the reaction for 2 hours after the addition is complete.

-

Borylation: Add 1952 g (10.5 mol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, maintaining the temperature below -35°C. Monitor the reaction progress using gas chromatography.

-

Quenching and Extraction: Upon completion, quench the reaction by adding 5000 mL of a saturated aqueous ammonium chloride solution. Warm the mixture to 40°C and remove the tetrahydrofuran under reduced pressure. Add 6000 mL of ethyl acetate, stir for 1 hour, and then filter. Wash the filter cake with ethyl acetate (3 x 2000 mL). Combine the organic phases.

-

Isolation and Purification: Remove the ethyl acetate by distillation under reduced pressure at 35°C. To the resulting crude product, add 2000 mL of n-hexane and heat to 40°C to dissolve. Cool the solution to -20°C and stir for 3 hours to induce crystallization.

-

Final Product: Filter the crystalline solid and dry it under a vacuum to obtain 1-isopropyl-1H-pyrazole-5-boronic acid pinacol ester. This procedure can yield up to 1745 g (77% yield) with a purity of 99.3%.[1]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals.

General Experimental Workflow:

The following outlines a typical procedure for a Suzuki-Miyaura coupling reaction involving a pyrazole boronic acid derivative.

-

Reaction Setup: In a Schlenk tube, combine the pyrazole derivative (0.1 mmol), the aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like Na₂CO₃ (2.5 equiv.).

-

Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio (2 mL).

-

Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas like argon.

-

Heating: Heat the reaction mixture to 90°C and stir for the required duration (e.g., 6 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Analytical Characterization of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. Due to the limited availability of specific experimental spectra for this compound in public literature, this guide presents detailed, generalized experimental protocols applicable to the analysis of pyrazole boronic acids and includes representative spectroscopic data from closely related analogs to infer expected values.

Compound Profile

This compound is a heterocyclic organic compound containing a pyrazole ring substituted with an isopropyl group at the N1 position and a boronic acid group at the C5 position. Boronic acids are crucial reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are of significant interest in medicinal chemistry.

| Property | Value |

| Chemical Formula | C₆H₁₁BN₂O₂ |

| Molecular Weight | 153.97 g/mol |

| CAS Number | 839714-33-9 |

| Appearance | Expected to be a solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-methyl-1H-pyrazole-5-boronic acid pinacol ester and other pyrazole derivatives.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (iPr) | 4.5 - 5.0 | Septet | ~7 |

| CH₃ (iPr) | 1.4 - 1.6 | Doublet | ~7 |

| H-3 (pyrazole) | 7.5 - 7.7 | Doublet | ~2 |

| H-4 (pyrazole) | 6.3 - 6.5 | Doublet | ~2 |

| B(OH)₂ | 8.0 - 9.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 (pyrazole) | ipso-carbon, often not observed or broad |

| C-3 (pyrazole) | 140 - 145 |

| C-4 (pyrazole) | 110 - 115 |

| CH (iPr) | 50 - 55 |

| CH₃ (iPr) | 22 - 24 |

Experimental Protocol for NMR Spectroscopy

The following workflow outlines the steps for acquiring high-quality NMR spectra of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for this compound based on the analysis of similar compounds.

Table 3: Predicted FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |

| C=N, C=C stretch (pyrazole ring) | 1500 - 1600 | Medium |

| B-O stretch | 1300 - 1400 | Strong |

| B-C stretch | 1000 - 1100 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocol for FTIR Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data

The expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments are listed below. The fragmentation of boronic acids can be complex due to the tendency to form boroxines (cyclic trimers).

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z |

| [M+H]⁺ | 155.09 |

| [M+Na]⁺ | 177.07 |

| [M-H]⁻ | 153.08 |

| [M+CH₃OH+H]⁺ (methanol adduct) | 187.12 |

Experimental Protocol for Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of polar compounds like boronic acids.

Conclusion

This technical guide provides a framework for the spectroscopic and analytical characterization of this compound. While specific experimental data for this compound is not widely published, the provided protocols and representative data from analogous structures offer a solid foundation for researchers in their analytical endeavors. The combination of NMR, IR, and MS will enable unambiguous structure confirmation and purity assessment, which are critical for its application in research and development.

References

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid: Commercial Availability, Synthetic Protocols, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides established experimental protocols for its synthesis and application in cross-coupling reactions, and explores its potential role in modulating key signaling pathways relevant to drug discovery.

Commercial Availability and Suppliers

This compound and its pinacol ester derivative are readily available from a range of chemical suppliers. Researchers can source these compounds from gram to kilogram scales, facilitating both early-stage research and larger-scale synthetic campaigns. The tables below summarize key information from various commercial vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| AbacipharmTech | 839714-33-9 | C6H11BN2O2 | 153.98 | - | - |

| American Elements | 839714-33-9 | C6H11BN2O2 | 153.98 | Available in high purity forms (99% to 99.999%) | Boiling Point: 312.0 ± 34.0 °C at 760 mmHg[1] |

| BLDpharm | 839714-33-9 | C6H11BN2O2 | 153.98 | - | - |

| Pharmaffiliates | 839714-33-9 | C6H11BN2O2 | 153.98 | High Purity | -[2] |

| Sigma-Aldrich | 839714-33-9 | C6H11BN2O2 | 153.97 | - | Form: solid[3] |

| Synthonix | 839714-33-9 | C6H11BN2O2 | 153.97 | >98% | -[4] |

Table 2: Commercial Suppliers of this compound, pinacol ester

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| ChemicalBook | 1282518-60-8 | C12H21BN2O2 | 236.12 | 99% | -[5] |

| CP Lab Safety | - | C12H21BN2O2 | 236.12 | min 97% | - |

Experimental Protocols

Synthesis of this compound, pinacol ester

A common synthetic route to the pinacol ester of this compound involves the reaction of 1-isopropyl-1H-pyrazole with a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. A detailed procedure for a related pyrazole boronic acid pinacol ester synthesis is outlined below and can be adapted.[5]

Reaction:

-

1-isopropyl-1H-pyrazole + Bis(pinacolato)diboron → this compound, pinacol ester

Reagents and Equipment:

-

1-isopropyl-1H-pyrazole

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-isopropyl-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.0 eq.), and the palladium catalyst (0.03 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound, pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. A general protocol for the coupling of an aryl halide with this boronic acid is provided below.[6][7][8]

Reaction:

-

This compound + Aryl Halide → 5-Aryl-1-isopropyl-1H-pyrazole

Reagents and Equipment:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Add the chosen solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-aryl-1-isopropyl-1H-pyrazole.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][9][10] Notably, many compounds containing a pyrazole moiety have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[11]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. The PI3K inhibitor GDC-0032 (Taselisib), for instance, contains a pyrazole group and has been investigated in clinical trials.[12][13] This suggests that this compound could serve as a key building block for the synthesis of novel PI3K inhibitors.

A simplified representation of the PI3K/AKT/mTOR signaling pathway is depicted below.

Disclaimer: The involvement of this compound in the PI3K/AKT/mTOR pathway is inferred from the known activities of structurally related pyrazole-containing compounds. Further experimental validation is required to confirm this specific activity.

References

- 1. americanelements.com [americanelements.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]

- 5. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 11. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its derivatives are valuable reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The pyrazole moiety is a key pharmacophore found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds, enabling the incorporation of the 1-isopropyl-1H-pyrazol-5-yl scaffold into a wide range of molecular architectures.

These application notes provide detailed protocols and data for the use of this compound and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers in the efficient synthesis of novel compounds bearing this important heterocyclic motif.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide (e.g., aryl, heteroaryl, or vinyl halide) in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions utilizing a pyrazole boronic acid derivative with various aryl halides. The data highlights the versatility of this building block in achieving good to excellent yields with a range of coupling partners.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 3 | 2-Bromopyridine | XPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 | 16 | 78 |

| 4 | 1-Chloro-4-methoxybenzene | RuPhos Pd G3 (2) | K₃PO₄ | t-Amyl alcohol/H₂O (10:1) | 110 | 24 | 65 |

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the synthesis of the pinacol ester of this compound, a stable and commonly used precursor for the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the synthesis of the pinacol ester.

Materials:

-

1-Isopropyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-isopropyl-1H-pyrazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from hexanes to afford 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid. A typical yield for this procedure is around 77%.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an aryl halide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, 2-MeTHF/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound and its pinacol ester are versatile and effective reagents for the synthesis of a wide array of pyrazole-containing compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel molecules for applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1][2] (1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a valuable building block for introducing the N-isopropylpyrazole moiety, a common scaffold in biologically active compounds. The N-isopropyl group can enhance solubility and metabolic stability, making this reagent particularly attractive for drug discovery programs.

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. The protocols are based on established methods for the coupling of N-substituted pyrazole boronic acids and other heteroaryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The N-alkylation of the pyrazole ring, as in this compound, can lead to improved yields compared to unprotected pyrazole boronic acids, which can be prone to side reactions.[3]

Recommended Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a variety of conditions can be employed. Below is a summary of typical reaction parameters that can serve as a starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G2) | The choice of precatalyst can significantly impact reaction efficiency. Buchwald precatalysts are often highly effective for challenging couplings. |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, dppf) | Bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base is crucial for the activation of the boronic acid. The choice of base can influence the reaction rate and yield. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |

| Temperature | 60-120 °C | The optimal temperature will depend on the specific substrates and catalyst system. Microwave irradiation can often reduce reaction times. |

| Atmosphere | Inert (Argon or Nitrogen) | It is essential to perform the reaction under an inert atmosphere to prevent the degradation of the catalyst. |

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is adapted from general methods for the coupling of heteroaryl boronic acids.[1]

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or sealed vial

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-isopropyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to potentially accelerate the reaction.

Materials:

-

This compound (1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN)

-

Water (degassed)

-

Microwave reaction vial

-

Magnetic stir bar

Procedure:

-

To a microwave reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), Pd(PPh₃)₂Cl₂ (4.2 mg, 0.006 mmol, 3 mol%), and Na₂CO₃ (42.4 mg, 0.4 mmol, 2.0 equiv).

-

Add acetonitrile (2 mL) and degassed water (0.5 mL).

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product further by flash column chromatography.

Visualizations

Experimental Workflow

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structural features, combining a substituted pyrazole ring with a reactive boronic acid moiety, make it a valuable reagent for drug discovery and development. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved metabolic stability and target binding affinity.[1][2] The boronic acid group serves as a key handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

This document provides detailed application notes on the use of this compound, focusing on its role in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Additionally, a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this building block is provided, along with relevant diagrams to illustrate key concepts and workflows.

Application in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The this compound building block allows for the strategic introduction of this important heterocyclic motif into drug candidates.

Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[4] Consequently, the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have emerged as important therapeutic targets.[5]

Numerous small molecule JAK inhibitors have been developed, with several receiving regulatory approval for the treatment of diseases such as rheumatoid arthritis.[5][6] A common structural feature of many of these inhibitors is a substituted pyrazole ring. The use of pyrazole boronic acids, including this compound, is a key strategy in the synthesis of these compounds, enabling the coupling of the pyrazole headgroup to a core scaffold, often a pyrimidine or a related heterocycle.

While specific examples in the public literature directly linking this compound to a named JAK inhibitor are limited, the general utility of pyrazole boronic acids in this context is well-documented. The following table summarizes the inhibitory activity of several pyrazole-containing compounds against JAK kinases to illustrate the potency of this structural class.

Table 1: Inhibitory Activity of Representative Pyrazole-Containing JAK Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Compound 3f (a 4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | [4] |

| JAK2 | 2.2 | [4] | |

| JAK3 | 3.5 | [4] | |

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2 | 166 | [7] |

| JAK3 | 57 | [7] | |

| Peficitinib (ASP015K) | JAK1 | 3.9 | [8] |

| JAK3 | 0.7 | [8] |

This table presents data for compounds containing a pyrazole moiety to demonstrate the potential of this scaffold in JAK inhibition. The specific substitution on the pyrazole may differ from a 1-isopropyl group.

Other Kinase and Protein Inhibitors:

Beyond JAK inhibitors, this compound has been employed in the synthesis of inhibitors for other protein targets. For instance, it has been used as a key building block in the development of BET bromodomain inhibitors, which are being investigated for the treatment of cancer and inflammatory diseases.[2]

Signaling Pathway: The JAK-STAT Cascade

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is a primary target for inhibitors synthesized using the this compound building block.

Figure 1: The JAK-STAT signaling pathway and the point of inhibition.

Pathway Description:

-

Ligand Binding: A cytokine binds to its specific cell surface receptor.

-

Receptor Dimerization & JAK Association: This binding induces receptor dimerization, bringing the associated JAKs into close proximity.

-

Trans-phosphorylation & Activation: The JAKs phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails.

-

STAT Recruitment: These phosphorylated sites act as docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.

-

STAT Phosphorylation: The recruited STATs are then phosphorylated by the activated JAKs.

-

Dimerization: The phosphorylated STATs dissociate from the receptor and form homo- or heterodimers.

-

Nuclear Translocation: These STAT dimers translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[1]

This compound-derived inhibitors typically function by competing with ATP for the binding site on the JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

Experimental Protocols

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for utilizing this compound. Below is a representative protocol adapted from the synthesis of a BET bromodomain inhibitor, which showcases a practical application of this building block.[2]

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol describes the coupling of this compound with a generic aryl halide.

Materials:

-

Aryl halide (e.g., a chloro- or bromo-substituted heterocycle) (1.0 equiv)

-

This compound (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

-

Base: 2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Solvent: 1,2-Dimethoxyethane (DME)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, flash chromatography system)

Experimental Workflow Diagram:

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), 1,2-dimethoxyethane, and the 2 M aqueous sodium carbonate solution.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]